molecular formula C17H18ClNO3S B5693510 ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate

Cat. No. B5693510
M. Wt: 351.8 g/mol
InChI Key: KAVQZMCBVZYFBP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate, also known as CAY10502, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Kumar et al., 2010). Additionally, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression (Chen et al., 2012).
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (Kumar et al., 2010). Additionally, this compound has been found to reduce pain sensitivity in animal models of neuropathic pain (Kumar et al., 2010).

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is its potential therapeutic properties in the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop effective therapies based on this compound.

Future Directions

There are several future directions for the study of ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate. One area of research could focus on further elucidating its mechanism of action. Additionally, studies could investigate the potential therapeutic applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, research could explore the development of analogs of this compound with improved pharmacological properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate involves the reaction of 2-chloro-N-(2-ethyl-5-methylphenyl)acetamide with thioacetic acid ethyl ester in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form this compound (Kumar et al., 2010).

Scientific Research Applications

Ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and analgesic effects in animal models (Kumar et al., 2010). Additionally, this compound has been found to inhibit the growth of cancer cells in vitro (Chen et al., 2012).

properties

IUPAC Name

ethyl 2-[[2-(2-chlorophenyl)acetyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-3-12-10-13(17(21)22-4-2)16(23-12)19-15(20)9-11-7-5-6-8-14(11)18/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVQZMCBVZYFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC2=CC=CC=C2Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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